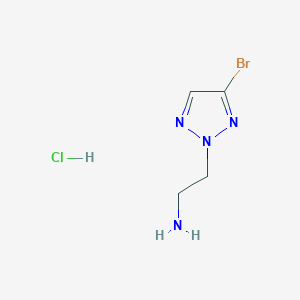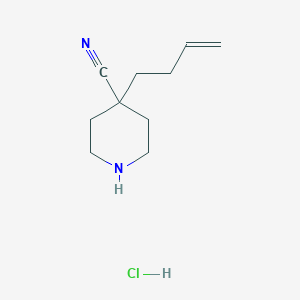
4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride” is a chemical compound used for pharmaceutical testing . It is a solid substance and is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C6H10N2.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-4H2;1H . This indicates that the compound contains a piperidine ring with a carbonitrile group attached to it, along with a but-3-en-1-yl group. The hydrochloride indicates the presence of a chloride ion. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Anticancer Activity
A study has synthesized a series of compounds, including those involving piperidine as a catalyst, to explore their anticancer properties. The compounds showed significant antitumor activity against various cancer cell lines, including mammary gland breast cancer, colon cancer, and liver cancer. These compounds, including variations of piperidine, induced cell cycle arrest and triggered apoptosis in cancer cells, highlighting their potential as anticancer agents (El-Agrody et al., 2020).
Chemical Synthesis
Piperidine, as a component in chemical reactions, has been used to synthesize various optically active compounds. One study demonstrated the synthesis of optically active 4-hydroxyalk-2-enenitriles using piperidine, indicating its utility in producing chiral molecules which have wide applications in pharmaceutical and material sciences (Nolcami et al., 1986).
Crystal and Molecular Structure Analysis
Research on the crystal and molecular structure of related piperidine compounds, such as 4-piperidinecarboxylic acid hydrochloride, has been conducted. These studies are essential for understanding the physical and chemical properties of these compounds, which is crucial for their application in various fields, including drug design and material science (Szafran et al., 2007).
Novel Synthesis Methods
Innovative one-pot synthesis methods involving piperidine have been developed for creating complex chemical compounds. Such methods are significant in the field of organic chemistry for their efficiency and potential to generate new molecules with diverse applications (Bararjanian et al., 2010).
Antimicrobial Activity
Certain piperidine-derived compounds have been synthesized and shown to possess antibacterial and antifungal activities. These findings are significant for the development of new antimicrobial agents in the fight against resistant microbial strains (Okasha et al., 2022).
Antibacterial, Antioxidant, and Anti-Inflammatory Activities
Research on derivatives of piperidine-related compounds has shown them to possess moderate antibacterial, significant antioxidant, and good anti-inflammatory activities. These properties are essential in the development of new therapeutic agents (Hamdi, 2016).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed (H301) and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
4-but-3-enylpiperidine-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-2-3-4-10(9-11)5-7-12-8-6-10;/h2,12H,1,3-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQYKJKLUVECFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCNCC1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

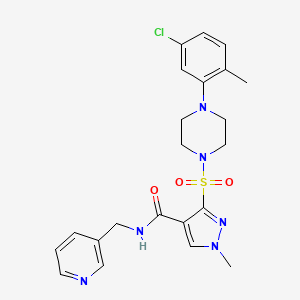
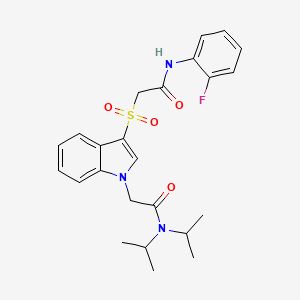

![{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}(phenyl)acetic acid](/img/structure/B2669769.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2669771.png)
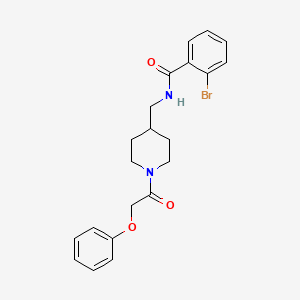
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2669776.png)
![2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2669777.png)
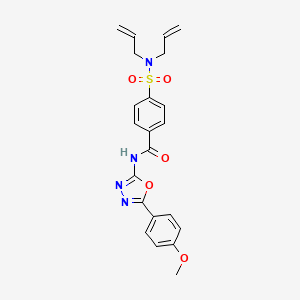

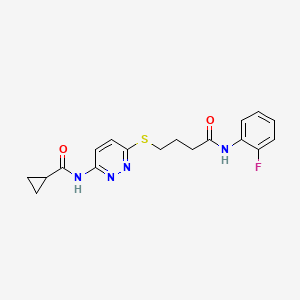
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2669784.png)
